5-(Phenethylamino)uracil
Overview
Description
5-(Phenethylamino)uracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of a phenethylamino group at the fifth position of the uracil ring. The phenethylamino group consists of a phenyl ring attached to an ethylamine chain. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenethylamino)uracil typically involves the amination of 5-bromouracil with phenethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or ethylene glycol, often in the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Phenethylamino)uracil undergoes various chemical reactions, including:
Oxidation: The phenethylamino group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Phenethylamino)uracil is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antiviral and antibacterial agent. Its ability to interfere with nucleic acid metabolism makes it a candidate for the development of new therapeutic agents .
Medicine: The compound is investigated for its potential use in cancer therapy. Its structural similarity to nucleobases allows it to be incorporated into DNA or RNA, leading to the disruption of cellular processes in cancer cells .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 5-(Phenethylamino)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation and induces cell death. The compound targets enzymes involved in nucleic acid metabolism, such as thymidylate synthase and DNA polymerase, thereby blocking the synthesis of essential nucleotides .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also targets nucleic acid metabolism.
5-Bromouracil: A mutagenic compound used in genetic research.
5-Iodouracil: Another halogenated uracil derivative with potential antiviral properties.
Uniqueness: 5-(Phenethylamino)uracil is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties. Unlike halogenated derivatives, the phenethylamino group allows for additional interactions with biological targets, potentially enhancing its therapeutic efficacy .
Properties
IUPAC Name |
5-(2-phenylethylamino)-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-10(8-14-12(17)15-11)13-7-6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWLGVMCALKQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309222 | |
Record name | NSC211359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25912-34-9 | |
Record name | NSC211359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC211359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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